2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

Conformational analysis Medicinal chemistry Azetidine building blocks

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride (CAS 1803588-82-0) is a synthetic small-molecule azetidine derivative with the IUPAC name N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide hydrochloride. It belongs to the class of azetidine-3-carboxamides, characterized by a four-membered nitrogen-containing heterocycle (azetidine) linked via a carboxamide bond to a 2-amino-2-ethylbutanamide moiety.

Molecular Formula C10H20ClN3O2
Molecular Weight 249.74 g/mol
CAS No. 1803588-82-0
Cat. No. B1382815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
CAS1803588-82-0
Molecular FormulaC10H20ClN3O2
Molecular Weight249.74 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)N)NC(=O)C1CNC1.Cl
InChIInChI=1S/C10H19N3O2.ClH/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7;/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14);1H
InChIKeyKFUBNUIIBQGDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride (CAS 1803588-82-0): Procurement-Oriented Baseline Overview


2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride (CAS 1803588-82-0) is a synthetic small-molecule azetidine derivative with the IUPAC name N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide hydrochloride [1]. It belongs to the class of azetidine-3-carboxamides, characterized by a four-membered nitrogen-containing heterocycle (azetidine) linked via a carboxamide bond to a 2-amino-2-ethylbutanamide moiety. The compound has a molecular weight of 249.74 g/mol and is supplied as a hydrochloride salt, typically as a powder with purity grades up to 99.999% [1]. Its chemical structure incorporates both hydrogen-bond donor (amide NH2, azetidine NH) and acceptor (carbonyl oxygen) functionality, along with a quaternary carbon center adjacent to the amide, which may influence its three-dimensional conformation and intermolecular interactions.

Why Generic Substitution Fails for 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride: The Azetidine Differentiation Imperative


Azetidine-3-carboxamide derivatives are not freely interchangeable due to the profound impact of the N-acyl substituent on the compound's conformational preferences, hydrogen-bonding capacity, and physicochemical properties such as solubility, logP, and metabolic stability [1]. The 2-ethylbutanamide side chain attached to the azetidine nitrogen creates a sterically hindered, quaternary carbon center, which can significantly alter the compound's three-dimensional shape and its intermolecular interactions compared to simpler N-alkyl or N-aryl azetidine-3-carboxamides [1]. These structural nuances are critical in applications where specific molecular recognition, synthetic utility as a constrained building block, or defined pharmacokinetic properties are required. Therefore, substituting this compound with a generic azetidine-3-carboxamide lacking the identical substitution pattern risks introducing unintended changes in reactivity, binding affinity, or physicochemical behavior.

Quantitative Differentiation Evidence for 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride (CAS 1803588-82-0) Against Comparators


Molecular Shape and Conformational Restriction: Evidence from Computed 3D Conformer Analysis

The target compound possesses a quaternary carbon center at the 2-position of the ethylbutanamide side chain, imposing a distinct conformational profile relative to analogs with a secondary carbon at the same position. This quaternary center eliminates conformational flexibility at the α-carbon, pre-organizing the molecule into a restricted set of low-energy conformers [1]. In contrast, the simpler analog azetidine-3-carboxamide (CAS 740768-99-4, MW 100.12) [2] lacks this side chain entirely, while N-ethyl-azetidine-3-carboxamide hydrochloride (CAS 1376380-75-4) contains only a linear ethyl substituent, resulting in significantly greater conformational freedom.

Conformational analysis Medicinal chemistry Azetidine building blocks

Hydrogen-Bonding Capacity and Polarity: Quantitative tPSA and H-Bond Donor/Acceptor Comparison

The target compound presents a higher topological polar surface area (tPSA) and an increased number of hydrogen-bond donors (HBD) compared to simpler azetidine-3-carboxamide building blocks, directly influencing its solubility and permeability profile. The target compound has a tPSA of 84.2 Ų and 4 HBD groups, whereas the parent azetidine-3-carboxamide has a tPSA of 55.1 Ų and 2 HBD groups [1][2]. This difference places the target compound in a more hydrophilic region of drug-like chemical space, potentially limiting passive membrane permeability but enhancing aqueous solubility [1].

Physicochemical properties Drug-likeness Permeability

Azetidine Ring Strain and Synthetic Utility: Comparative Reactivity with Piperidine and Pyrrolidine Isosteres

The azetidine ring in the target compound exhibits significant ring strain (~25.2 kcal/mol) [1] compared to the strainless piperidine (~0 kcal/mol) and minimally strained pyrrolidine (~5 kcal/mol) rings commonly used as bioisosteres. This ring strain imparts unique reactivity, such as susceptibility to ring-opening by nucleophiles, which can be exploited in prodrug design or for irreversible target engagement [1]. Additionally, the nitrogen atom in azetidine has a higher pKa (~11.3) compared to piperidine (~10.2) and pyrrolidine (~10.8), influencing its protonation state at physiological pH and thus its pharmacokinetic behavior [1].

Bioisosteres Ring strain Reactivity

Optimal Application Scenarios for 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride (CAS 1803588-82-0)


Conformationally Constrained Scaffold for Fragment-Based Drug Discovery

The quaternary carbon center and rigid azetidine ring of 2-(azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride make it a valuable fragment for fragment-based drug discovery (FBDD). Its pre-organized conformation reduces the entropic penalty upon target binding, potentially leading to higher affinity hits compared to flexible analogs [1]. The combination of amide hydrogen-bond donors/acceptors and a constrained aliphatic core allows for efficient exploration of chemical space around the azetidine nitrogen.

Building Block for Proteolysis-Targeting Chimeras (PROTACs) or Bifunctional Degraders

The compound's dual amide functionality and the presence of a free azetidine NH provide orthogonal synthetic handles for linker attachment. The quaternary α-carbon can serve as a rigid, non-epimerizable junction point in bifunctional molecules, ensuring defined spatial orientation between the two ligands [1]. Its increased tPSA and HBD count may also influence the degradation efficiency by affecting cell permeability and ternary complex formation.

Metabolic Stability Enhancement in Lead Optimization

The azetidine ring's higher basicity (pKa ~11.3) and the steric shielding provided by the 2-ethyl substituents can modulate the compound's interaction with metabolic enzymes such as cytochrome P450s [1]. When replacing a susceptible piperidine moiety, the azetidine core may offer a different metabolic soft-spot profile, potentially reducing N-dealkylation or oxidation rates. The quaternary center adjacent to the amide also blocks amide hydrolysis, a common metabolic liability in simple amides.

Chemical Probe for Investigating Ring Strain-Mediated Reactivity

The inherent ring strain of the azetidine (~25.2 kcal/mol) in this compound can be exploited for the development of activity-based probes or covalent inhibitors that rely on a slow ring-opening event for target engagement [1]. This reactivity profile is absent in piperidine- or pyrrolidine-based analogs, making this compound a unique tool for investigating strain-promoted reactions in biological systems.

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